molecular formula C20H13N3O2 B2968804 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde CAS No. 1208645-99-1

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Cat. No.: B2968804
CAS No.: 1208645-99-1
M. Wt: 327.343
InChI Key: RKBOEOKLAPDKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde is a complex organic compound that features a quinazoline and pyridine moiety linked through an oxybenzaldehyde group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzoic acid.

    Reduction: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the parent compound.

Scientific Research Applications

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde is unique due to its combined quinazoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOEOKLAPDKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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